Welcome to the BenchChem Online Store!
molecular formula C17H14N2O4 B8686078 Methyl 1-(3-nitrobenzyl)indole-5-carboxylate CAS No. 141451-73-2

Methyl 1-(3-nitrobenzyl)indole-5-carboxylate

Cat. No. B8686078
M. Wt: 310.30 g/mol
InChI Key: VFNOJKKLDZQJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05185361

Procedure details

Methyl indole-5-carboxylate (10 g) was dissolved in dry tetrahydrofuran (250 ml) and cooled in an ice-bath. To the stirred solution was added sodium hydride (60% suspension in oil) (2.57 g) in portions over 15 minutes. After stirring for a further 30 minutes, 3-nitrobenzyl bromide (11.55 g) in dry tetrahydrofuran (30 ml) was added dropwise over 20 minutes. Stirring was continued at 0° C. for 30 minutes, then at room temperature for 2 hours. Excess sodium hydride was destroyed by cautious addition of acetic acid, then the reaction mixture extracted from brine into ethyl acetate, dried over anhydrous magnesium sulphate, filtered and evaporated in vacuo. Recrystallisation from ethyl acetate/hexane afforded methyl 1-(3-nitrobenzyl)indole-5-carboxylate (m.p. 129°-130° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
11.55 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].[N+:16]([C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][CH:26]=1)[CH2:22]Br)([O-:18])=[O:17]>O1CCCC1>[N+:16]([C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][CH:26]=1)[CH2:22][N:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)([O-:18])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.57 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
11.55 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CBr)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at 0° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess sodium hydride was destroyed by cautious addition of acetic acid
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture extracted from brine into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CN2C=CC3=CC(=CC=C23)C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.